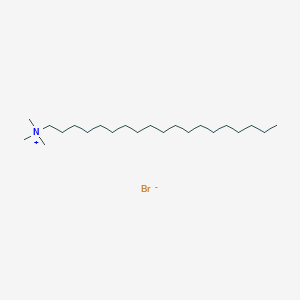![molecular formula C29H22Br3N B12596199 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile CAS No. 651301-95-0](/img/structure/B12596199.png)
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a complex organic compound with the molecular formula C29H22Br3N It is characterized by the presence of multiple bromomethyl groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of tris(4-methylphenyl)methane followed by the introduction of a benzonitrile group. The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and primary amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Wirkmechanismus
The mechanism of action of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{Tris[4-(chloromethyl)phenyl]methyl}benzonitrile: Similar in structure but with chloromethyl groups instead of bromomethyl groups.
4-{Tris[4-(methyl)phenyl]methyl}benzonitrile: Lacks the halogen atoms, resulting in different reactivity and applications.
Uniqueness
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is unique due to the presence of bromomethyl groups, which impart distinct reactivity compared to its chloro- and methyl-substituted analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
651301-95-0 |
|---|---|
Molekularformel |
C29H22Br3N |
Molekulargewicht |
624.2 g/mol |
IUPAC-Name |
4-[tris[4-(bromomethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C29H22Br3N/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-19H2 |
InChI-Schlüssel |
DKQVTSORYCHSKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)

![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
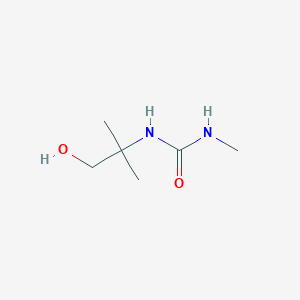
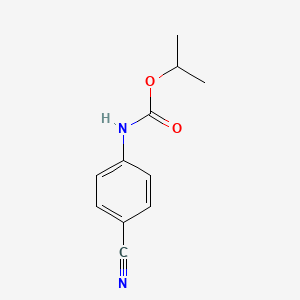
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
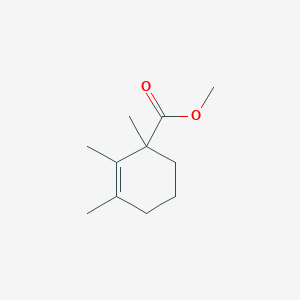
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
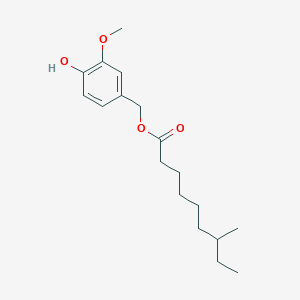
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
